1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid
CAS No.: 1284129-13-0
Cat. No.: VC2664051
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid - 1284129-13-0](/images/structure/VC2664051.png)
Specification
CAS No. | 1284129-13-0 |
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Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid |
Standard InChI | InChI=1S/C12H12N2O2/c15-12(16)8-5-6-14-10-4-2-1-3-9(10)13-11(14)7-8/h1-4,8H,5-7H2,(H,15,16) |
Standard InChI Key | LRFTVNCRACYRDG-UHFFFAOYSA-N |
SMILES | C1CN2C(=NC3=CC=CC=C32)CC1C(=O)O |
Canonical SMILES | C1CN2C(=NC3=CC=CC=C32)CC1C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid belongs to the family of fused heterocyclic compounds containing a benzimidazole core. The molecular structure consists of three key components:
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A benzimidazole nucleus (formed by fusion of benzene and imidazole rings)
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A partially reduced pyridine ring (tetrahydropyridine) fused to the benzimidazole at positions 1 and 2
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A carboxylic acid functional group at position 3 of the tetrahydropyridine ring
This arrangement creates a rigid, planar benzimidazole portion connected to a more conformationally flexible tetrahydropyridine ring. The compound follows the systematic nomenclature convention for fused ring systems, with "tetrahydro" indicating the partial reduction of the pyridine component, and "3-carboxylic acid" specifying the position and nature of the functional group substituent.
The carboxylic acid moiety introduces an important functional handle that can participate in hydrogen bonding, affect solubility characteristics, and potentially serve as a site for further chemical modifications or interactions with biological targets.
Physical and Chemical Properties
The available data for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid reveals limited specific physical property information. The compound has the following documented properties:
Based on structural analysis and comparison with related heterocyclic compounds, 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid likely possesses several key chemical properties:
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The carboxylic acid group contributes acidic character, allowing for salt formation with bases
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Moderate to poor water solubility, with improved solubility in organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
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Hydrogen bond donor and acceptor capabilities through the carboxylic acid group and nitrogen atoms
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Potential for electrophilic aromatic substitution reactions on the benzimidazole portion
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Capacity for functional group transformations at the carboxylic acid position
Synthetic Methodologies
General Approaches to Pyrido[1,2-a]benzimidazole Systems
The synthesis of pyrido[1,2-a]benzimidazole derivatives like 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid typically involves the construction of the tricyclic framework through various cyclization strategies. Several approaches have been reported for related systems:
One notable synthetic route involves dianion-based methods as reported by Junjappa et al. for the preparation of 1,2- and 2,3-substituted/annulated pyrido[1,2-a]benzimidazoles. This methodology employs regioselective annulation of 2-methylbenzimidazole or 2-(cyanomethyl)benzimidazole dianions with α-oxo ketene dithioacetals involving [3+3] cyclocondensation .
The process typically begins with the generation of a dianion from 2-methylbenzimidazole, which undergoes 1,2-addition with α-oxo ketene dithioacetals. This is followed by intramolecular cyclocondensation, often catalyzed by phosphoric acid, to provide the corresponding pyrido[1,2-a]benzimidazole derivatives .
Intramolecular nucleophilic addition represents another viable approach, where intermediate carbanions can attack cyano groups to form six-membered cyclic intermediates. Subsequent transformations involving nucleophilic attack of amino groups on positively charged centers can lead to the formation of the desired heterocyclic systems .
Biological Activities and Applications
Comparison with Related Heterocyclic Systems
A comparative analysis with structurally related heterocyclic systems provides insight into the potential properties and applications of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid:
Analytical Characterization Methods
Identification and Structure Elucidation
The identification and structural confirmation of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid would typically involve complementary analytical techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structure elucidation. For benzimidazole derivatives, both ¹H-NMR and ¹³C-NMR provide critical structural information about the aromatic system, the partially reduced pyridine ring, and the carboxylic acid group . Two-dimensional NMR techniques (COSY, HSQC, HMBC) would provide additional confirmation of connectivity.
Mass spectrometry would confirm the molecular weight (expected at m/z 216) and provide fragmentation patterns characteristic of the compound's structure. High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination .
Infrared spectroscopy would identify key functional groups, particularly the carboxylic acid with its characteristic O-H and C=O stretching vibrations. For related compounds, IR spectroscopy has been useful in tracking structural changes during synthesis, as demonstrated in the comparison of absorption bands between starting materials and products .
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